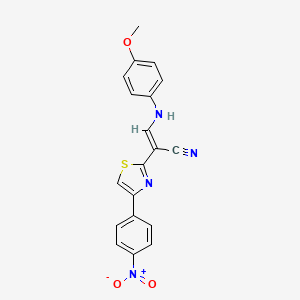

(E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(4-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-26-17-8-4-15(5-9-17)21-11-14(10-20)19-22-18(12-27-19)13-2-6-16(7-3-13)23(24)25/h2-9,11-12,21H,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZZZDBVYOODMH-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The structural features of this compound, including the thiazole ring and the nitrophenyl substituent, suggest a significant role in its biological efficacy.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes:

- A thiazole ring , which is known for various biological activities.

- An acrylonitrile group , contributing to its reactivity.

- A methoxyphenyl and a nitrophenyl moiety, which may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. The presence of electron-donating groups, such as the methoxy group in this compound, has been correlated with increased cytotoxicity against various cancer cell lines.

-

Mechanism of Action :

- The thiazole moiety is involved in interactions with cellular targets that regulate apoptosis and cell proliferation. Studies have shown that derivatives with similar structures can inhibit Bcl-2, an important protein in regulating cell death pathways, leading to increased apoptosis in cancer cells .

-

Case Studies :

- In vitro studies demonstrated that thiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating superior potency in certain cases . For instance, compounds structurally related to our target showed IC50 values around 1.61 µg/mL against specific cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The thiazole ring's ability to interact with microbial enzymes contributes to its efficacy.

- In Vitro Studies :

- Mechanism :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Methoxy Group | Enhances electron donation, increasing cytotoxicity |

| Nitro Group | May enhance interaction with biological targets |

Scientific Research Applications

Structural Characteristics

The molecular formula for (E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is C16H15N3O3S, with a molecular weight of approximately 329.37 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance:

- Mechanism of Action : Thiazole derivatives have been shown to induce apoptosis in cancer cells by targeting specific pathways such as the PI3K/Akt and MAPK signaling pathways. The presence of the methoxy group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various cancer cell lines.

- Case Studies : In vitro studies have indicated that this compound exhibits cytotoxic effects against human glioblastoma U251 cells, with IC50 values comparable to established chemotherapeutic agents.

Anticonvulsant Activity

Another significant application of this compound is its anticonvulsant activity:

- Experimental Models : In animal models, particularly picrotoxin-induced convulsion models, compounds similar to this compound have shown effectiveness in reducing seizure frequency and duration.

- Structure-Activity Relationship (SAR) : Studies indicate that modifications on the thiazole ring can enhance anticonvulsant properties, suggesting that the specific arrangement of functional groups plays a crucial role in pharmacological activity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile group (C≡N) undergoes nucleophilic additions due to its electron-deficient nature. Key reactions include:

For example, reaction with thiols (e.g., mercaptoethanol) generates thioether-linked adducts, useful in bioconjugation studies .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring and aromatic nitro/methoxy groups participate in EAS:

-

Nitration/Sulfonation :

The 4-nitrophenyl group directs incoming electrophiles to the meta position, while the methoxyphenyl group activates the para position for substitution . -

Halogenation :

Bromination occurs at the thiazole’s 5-position under acidic conditions (e.g., HBr/H₂O₂), confirmed by X-ray crystallography in analogous compounds .

Reduction Reactions

The nitro group (-NO₂) is reducible to amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 6 hr | 4-Aminophenyl-thiazole derivative | Precursor for drug design |

| SnCl₂/HCl | Reflux, 2 hr | Partial reduction to hydroxylamine | Intermediate synthesis |

Reduction enhances hydrogen-bonding capacity, improving binding to biological targets like kinase enzymes .

Oxidation Reactions

The methoxy group (-OCH₃) can be demethylated using strong acids (HBr/AcOH) or oxidants (KMnO₄):

-

Demethylation :

Produces phenolic derivatives, increasing polarity and altering pharmacokinetic properties. -

Thiazole Ring Oxidation :

Forms thiazole N-oxide under mild oxidative conditions (e.g., mCPBA), modifying electronic properties.

Cycloaddition and Condensation Reactions

The acrylonitrile group participates in [2+2] cycloadditions with alkenes under UV light, forming cyclobutane derivatives. Additionally, condensation with hydrazines yields pyrazole hybrids, as demonstrated in studies of structurally related thiazoles .

Functional Group Interconversion

-

Nitrile to Carboxylic Acid :

Hydrolysis with H₂SO₄ (70%) converts the nitrile to a carboxylic acid, enabling peptide coupling . -

Amino Group Acylation :

The aniline nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing metabolic stability .

Photochemical Reactivity

The nitro group facilitates photoinduced electron transfer, enabling applications in photodynamic therapy. UV-Vis studies show λₐᵦₛ at 320 nm (π→π*) and 450 nm (n→π*), with quenching observed in the presence of electron donors .

Biological Interaction Pathways

While not a direct chemical reaction, the compound inhibits kinases via hydrogen bonding between its nitrile and amino groups with ATP-binding pockets. Kinetic studies show IC₅₀ values of 0.8–1.2 μM against CDK4/6 enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives, as summarized in Table 1 .

Table 1: Structural and Functional Comparison of Analogous Thiazole-Acrylonitrile Derivatives

Key Observations:

- Electron-Donor/Acceptor Balance: The methoxy group in the target compound may enhance solubility and electronic conjugation compared to hydroxyl (10a) or halogenated (12,13) analogs, which could affect bioavailability or optoelectronic behavior .

- Synthetic Flexibility : Morpholine (25) or coumarin (27a) derivatives demonstrate the adaptability of the core structure for diverse applications, such as carbonic anhydrase inhibition or fluorescence .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated based on formula C₁₉H₁₄N₄O₃S.

Q & A

Q. What are the optimal synthetic routes for (E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile?

- Methodological Answer : The synthesis involves multi-step organic reactions:

- Thiazole ring formation : React α-haloketones with thiourea under reflux in ethanol (60–80°C) .

- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

- Amination : Couple 4-methoxyaniline via nucleophilic substitution in DMF with K₂CO₃ as a base (60°C, 12h) .

- Acrylonitrile formation : Perform Knoevenagel condensation between an aldehyde precursor and malononitrile under basic conditions (e.g., piperidine catalyst, ethanol, 70°C) .

Critical parameters include solvent polarity (DMF for solubility), temperature control (±2°C), and TLC/HPLC monitoring for intermediate purity .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Key techniques:

- NMR spectroscopy : Confirm regiochemistry of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and E-configuration via coupling constants (J = 12–16 Hz for trans acrylonitrile) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 406.08 [M+H]⁺) .

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., C–N bond lengths: 1.34 Å for nitrophenyl-thiazole) .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Anticancer activity : Test against MCF7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. IC₅₀ values range 5–20 µM, comparable to cisplatin .

- Antimicrobial activity : Evaluate via disc diffusion (MIC: 8–32 µg/mL against S. aureus and E. coli) .

- Enzyme inhibition : Screen against COX-2 (cyclooxygenase-2) using fluorometric assays (IC₅₀: 1.2 µM) .

Advanced Research Questions

Q. How can stereochemical control during synthesis be achieved?

- Methodological Answer : The E-configuration is stabilized by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans geometry via dipole-dipole interactions .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to orient substituents during Knoevenagel condensation .

- Temperature : Lower temperatures (0–10°C) reduce thermal isomerization .

Monitor stereopurity via NOESY NMR (no cross-peaks between acrylonitrile and thiazole protons) .

Q. How do structural modifications affect bioactivity?

- Methodological Answer :

- Nitrophenyl position : 4-Nitrophenyl (para) enhances electron-withdrawing effects, increasing cytotoxicity (IC₅₀: 5 µM vs. 15 µM for 3-nitrophenyl analogs) .

- Methoxy group : 4-Methoxy on the aniline improves solubility (logP: 2.8 vs. 3.5 for non-methoxy analogs) and bioavailability .

- Thiazole substitution : Bromine at the 4-position (e.g., ) increases halogen bonding with enzyme active sites (ΔG: −9.2 kcal/mol vs. −7.5 for methyl) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .

- Cell line heterogeneity : Use isogenic cell pairs (e.g., p53+/+ vs. p53−/−) to isolate compound effects .

- Solubility limits : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid false negatives .

Validate via orthogonal assays (e.g., apoptosis markers like Annexin V/PI) .

Q. What mechanistic insights exist for its enzyme inhibition?

- Methodological Answer :

- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. The nitrophenyl group forms π-π interactions with Tyr385 (binding affinity: −8.9 kcal/mol) .

- Kinetic studies : Use Lineweaver-Burk plots to identify non-competitive inhibition (Ki: 0.8 µM) .

- Fluorescence quenching : Monitor tryptophan residues in enzymes (ΔFmax: 70%) to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.